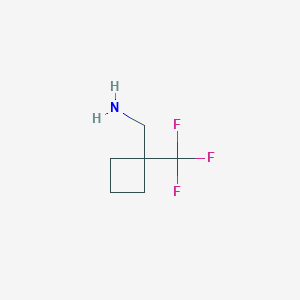

(1-(Trifluoromethyl)cyclobutyl)methanamine

Description

Chemical Identity and Nomenclature

(1-(Trifluoromethyl)cyclobutyl)methanamine is an organic compound with the molecular formula C6H10F3N and a molecular weight of 153.15 grams per mole. The compound is registered under the Chemical Abstracts Service number 1522712-18-0, with the SMILES notation NCC1(C(F)(F)F)CCC1. The systematic International Union of Pure and Applied Chemistry name for this compound is [1-(trifluoromethyl)cyclobutyl]methanamine, which accurately describes its structural composition featuring a cyclobutyl ring bearing both a trifluoromethyl group and a methanamine substituent at the same carbon center.

The compound exists in multiple forms, including the free amine and its hydrochloride salt derivative. The hydrochloride salt form, with the molecular formula C6H11ClF3N and molecular weight 189.61 grams per mole, is often preferred for stability and handling purposes in laboratory settings. Alternative nomenclature systems may refer to this compound using various naming conventions, but the core structural identity remains consistent across all designation methods.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10F3N | |

| Molecular Weight | 153.15 g/mol | |

| CAS Number | 1522712-18-0 | |

| SMILES Notation | NCC1(C(F)(F)F)CCC1 | |

| MDL Number | MFCD28397339 |

The structural architecture of this compound incorporates several distinctive features that define its chemical behavior. The cyclobutyl ring system represents a four-membered carbocyclic structure with inherent ring strain, which influences the compound's reactivity patterns and conformational preferences. The trifluoromethyl group attached to the cyclobutyl ring introduces significant electronic effects due to the high electronegativity of fluorine atoms, affecting both the electron density distribution within the molecule and its overall polarity characteristics.

Historical Context and Research Significance

The development of this compound as a research compound reflects the broader evolution of organofluorine chemistry and the growing recognition of trifluoromethyl-containing compounds in medicinal chemistry applications. The synthesis and study of this compound emerged from the need to develop novel building blocks that could serve as isosteric replacements for traditional functional groups, particularly in the context of drug discovery and pharmaceutical research.

Recent synthetic advances have demonstrated efficient methods for preparing trifluoromethyl cyclobutane derivatives, including this compound, through reactions involving sulfur tetrafluoride with cyclobutylcarboxylic acid precursors. These methodological developments have enabled researchers to access gram-to-multigram quantities of the compound, facilitating broader investigation of its properties and applications. The work by researchers has shown that thermal reactions of sulfur tetrafluoride with various cyclobutane carboxylic acids can efficiently produce trifluoromethyl cyclobutanes in good yields, with the reaction being compatible with various functional groups including nitro groups, activated halogen atoms, and unprotected amino groups.

The research significance of this compound extends beyond its synthetic accessibility to its potential applications in medicinal chemistry. Studies have demonstrated that the trifluoromethyl-cyclobutyl group can serve as an effective isosteric replacement for tert-butyl groups in bioactive compounds, offering unique advantages in terms of metabolic stability and physicochemical properties. The compound has been evaluated for its role in modulating drug lipophilicity, membrane permeability, and metabolic stability, which are crucial parameters in pharmaceutical development.

Contemporary research has also explored the biocatalytic synthesis of related trifluoromethyl amine compounds, demonstrating the development of enzymatic strategies for the asymmetric synthesis of alpha-trifluoromethyl amines through carbene insertion reactions. While these studies focus on different structural frameworks, they highlight the broader interest in trifluoromethyl-containing amines and their potential therapeutic applications.

Objectives and Scope of Academic Inquiry

The academic investigation of this compound encompasses multiple research objectives that span synthetic methodology development, structure-activity relationship studies, and applications in drug discovery programs. The primary objective of current research efforts focuses on understanding the unique properties conferred by the combination of the cyclobutyl ring system and the trifluoromethyl substituent, particularly how these structural features influence biological activity and physicochemical characteristics.

Synthetic methodology research aims to develop efficient and scalable preparation methods for this compound and related derivatives. Recent work has demonstrated that starting materials such as 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile and 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid serve as convenient precursors for preparing various alpha-trifluoromethyl-substituted cyclobutane-containing building blocks. These synthetic approaches have enabled the preparation of multiple grams of target compounds, facilitating further biological and chemical studies.

Structure-activity relationship investigations constitute another major objective, focusing on how modifications to the basic this compound scaffold affect biological activity and selectivity. Research has explored the preparation of over thirty small-molecule building blocks featuring the trifluoromethyl-cyclobutyl fragment, achieved through systematic structural modifications and functional group variations. These studies have provided insights into the steric and electronic effects of the trifluoromethyl-cyclobutyl group compared to traditional substituents.

The scope of academic inquiry also extends to evaluating this compound as a component in drug discovery programs, particularly investigating its potential to enhance the properties of bioactive compounds. Research has shown that replacement of tert-butyl groups with 1-trifluoromethyl-cyclobutyl groups in several bioactive compounds preserves the original mode of bioactivity while potentially enhancing resistance to metabolic clearance. These findings suggest significant therapeutic potential and warrant continued investigation into the compound's applications in pharmaceutical development.

Properties

IUPAC Name |

[1-(trifluoromethyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5(4-10)2-1-3-5/h1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCORNWVMMMPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(Trifluoromethyl)cyclobutyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclobutyl group and a trifluoromethyl substituent, which enhances its lipophilicity and biological activity. Its molecular formula is , and it possesses a molecular weight of 151.12 g/mol.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride to introduce the trifluoromethyl group. This method allows for the production of various derivatives for further biological evaluation .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate physiological processes, leading to various therapeutic effects .

1. Neuroprotective Properties

Research indicates that compounds similar to this compound exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's and Parkinson's diseases. These effects are thought to be mediated through the modulation of neuroinflammatory pathways and oxidative stress reduction .

2. Anti-tumor Activity

Preclinical studies have shown that this compound derivatives possess anti-tumor properties. For instance, analogs have demonstrated significant inhibitory effects on various cancer cell lines, suggesting potential as therapeutic agents in oncology .

3. Metabolic Regulation

Initial investigations suggest that this compound may play a role in regulating glucose and lipid metabolism. It has been observed to improve insulin sensitivity in diabetic models, indicating its potential for managing metabolic disorders .

Case Study 1: Neuroprotection

A study evaluating the neuroprotective effects of this compound analogs demonstrated significant reductions in neuronal death in models of neurodegeneration. The mechanism was linked to the inhibition of pro-inflammatory cytokines .

Case Study 2: Anti-cancer Efficacy

In vitro assays using various cancer cell lines showed that compounds derived from this compound exhibited IC50 values in the nanomolar range against specific tumor types, highlighting their potential as anti-cancer drugs .

Comparative Biological Activity Table

| Activity | IC50 Value | Effect |

|---|---|---|

| Neuroprotection | Not specified | Reduction in neuronal death |

| Anti-tumor (e.g., HCT116) | ~0.64 μM | Significant tumor growth inhibition |

| Metabolic regulation | Not specified | Improved insulin sensitivity |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between (1-(Trifluoromethyl)cyclobutyl)methanamine and related compounds:

Key Observations:

Cyclopropane-based amines are more conformationally rigid, which may limit their adaptability in binding pockets .

Substituent Effects: The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, critical for membrane permeability in drug candidates . Benzyl-substituted analogs (e.g., (1-(4-(trifluoromethyl)benzyl)cyclobutyl)methanamine) introduce aromaticity, which may improve π-π stacking interactions in protein binding .

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to trifluoromethyl-cyclobutyl derivatives, including (1-(Trifluoromethyl)cyclobutyl)methanamine, involves the transformation of cyclobutylcarboxylic acids into trifluoromethyl-cyclobutanes using sulfur tetrafluoride (SF4). This method is modular, scalable, and compatible with various functional groups, making it suitable for producing diverse trifluoromethyl-cyclobutyl building blocks on milligram to multigram scales.

- Cyclobutylcarboxylic acid + sulfur tetrafluoride → trifluoromethyl-cyclobutane derivative

This reaction proceeds thermally and tolerates substituents such as nitro, halogens (chlorine, bromine), esters, and unprotected amino groups. The method has been successfully applied to aromatic, heteroaromatic, and aliphatic cyclobutylcarboxylic acids, yielding trifluoromethyl-cyclobutyl compounds in good yields.

Specific Preparation of this compound

The preparation of the methanamine derivative typically follows from the corresponding trifluoromethyl-cyclobutyl bromide or carboxylic acid intermediates, which are further functionalized to introduce the amine group.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Formation of trifluoromethyl-cyclobutyl bromide | Starting from cyclobutylcarboxylic acid, reaction with SF4 yields trifluoromethyl-cyclobutyl derivatives; bromination introduces a leaving group for further substitution. |

| 2 | Nucleophilic substitution | Treatment of the bromide with ammonia or amine nucleophiles introduces the methanamine functionality. |

| 3 | Purification | Products are purified via silica gel chromatography or distillation under reduced pressure. |

This approach is supported by the compatibility of the SF4 reaction with unprotected amino groups, indicating that amination can be performed either before or after trifluoromethylation, depending on the substrate.

Alternative Synthetic Routes

Other synthetic methods reported for related trifluoromethyl-cyclobutyl compounds include:

- [2 + 2] Cycloadditions: Thermal or photochemical cycloadditions to build the cyclobutane ring, followed by trifluoromethylation steps.

- Addition of trifluoromethyltrimethylsilane (CF3TMS) to imines or ketones: This provides access to trifluoromethylated cyclobutyl intermediates that can be further transformed into amines.

- Sulfonium ylide-mediated synthesis: Although more common for trifluoromethyl-cyclopropanes, this mild, diazo-free method could inspire analogous approaches for cyclobutyl systems.

However, these methods are less commonly applied for preparing this compound specifically, due to the efficiency and scalability of the SF4-based route.

Functional Group Transformations and Modifications

After obtaining trifluoromethyl-cyclobutyl intermediates, various transformations enable the introduction or modification of the amine group:

- Reduction of nitro groups to amines: Using Raney nickel catalysis, nitro-substituted trifluoromethyl-cyclobutanes can be converted to anilines or aminomethyl derivatives.

- Curtius rearrangement: Conversion of carboxylic acids to amines via acyl azides and isocyanates, followed by deprotection steps, can yield amino-substituted trifluoromethyl-cyclobutanes.

- Palladium-catalyzed carbonylation and subsequent hydrolysis: This sequence allows the introduction of carboxylic acid groups, which can then be transformed into amines.

Purification and Characterization

Stability and Scalability

- The trifluoromethyl-cyclobutyl compounds, including amine derivatives, show good chemical stability under acidic and basic conditions.

- The SF4-based synthesis is scalable from milligram to multigram quantities without loss of yield or purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| SF4-mediated trifluoromethylation | Cyclobutylcarboxylic acid | Sulfur tetrafluoride (SF4) | Thermal, various solvents | Good to excellent | Compatible with various substituents including amino groups; scalable |

| Nucleophilic substitution | Trifluoromethyl-cyclobutyl bromide | Ammonia or amines | Mild heating or room temperature | Moderate to good | Introduces methanamine functionality |

| [2 + 2] Cycloaddition + trifluoromethylation | Alkenes, imines, ketones | CF3TMS, photochemical or thermal conditions | Various | Variable | Less common for amines; more complex |

| Reduction of nitro groups | Nitro-substituted trifluoromethyl-cyclobutanes | Raney nickel, H2 | Catalytic hydrogenation | High | Converts nitro to amine group |

| Curtius rearrangement | Carboxylic acids | Diphenylphosphoryl azide (DPPA), heat | Thermal rearrangement | Moderate | Converts acids to amines |

Concluding Remarks

The preparation of this compound is most effectively achieved via a modular synthetic route starting from cyclobutylcarboxylic acids and sulfur tetrafluoride, followed by functional group transformations to introduce the methanamine moiety. This method offers broad functional group tolerance, scalability, and robust yields, making it suitable for medicinal chemistry applications where the trifluoromethyl-cyclobutyl scaffold serves as a metabolically stable tert-butyl bioisostere.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing (1-(trifluoromethyl)cyclobutyl)methanamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclobutane ring formation followed by trifluoromethylation. A typical approach involves reacting cyclobutane derivatives with trifluoromethylating agents (e.g., Togni’s reagent) under palladium catalysis. Optimization may include temperature control (e.g., 80–100°C), inert atmosphere, and stoichiometric adjustments to minimize byproducts like unreacted intermediates. Purity improvements (≥95%) are achievable via column chromatography or recrystallization . Comparative studies with analogs (e.g., [4-(trifluoromethyl)cyclohexyl]methanamine) suggest cyclobutane ring strain may require milder conditions than cyclohexane analogs .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the trifluoromethyl group’s presence (δ ~ -60 to -70 ppm for ) and cyclobutane proton splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHFN, MW 153.1 g/mol) and fragmentation patterns.

- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm) and C-F vibrations (~1100–1200 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and degradation. Use desiccants (e.g., molecular sieves) during storage. Stability studies on analogs indicate decomposition risks above 40°C or in acidic/basic conditions. Always use gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in biological activity?

- Methodological Answer :

- Comparative Analog Synthesis : Replace the trifluoromethyl group with -CFH, -CH, or halogens to assess electronic and steric effects.

- Biological Assays : Test analogs against target proteins (e.g., enzymes, receptors) to measure binding affinity (IC) or inhibition.

- Computational Modeling : Density functional theory (DFT) calculates electrostatic potential maps to correlate substituent effects with activity .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Experimental Validation : Re-measure properties using standardized protocols (e.g., shake-flask method for logP).

- Meta-Analysis : Cross-reference data from peer-reviewed journals and databases like PubChem, excluding non-validated sources.

- QSPR Modeling : Quantitative structure-property relationship models predict properties based on molecular descriptors .

Q. How can computational docking predict interactions between this compound and biological targets?

- Methodological Answer :

- Ligand Preparation : Optimize 3D geometry using software (e.g., OpenBabel).

- Target Selection : Use PDB structures of relevant receptors (e.g., GPCRs, kinases).

- Docking Protocols : AutoDock Vina or Schrödinger Suite for binding pose prediction. Validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. What challenges arise when scaling synthesis from milligram to gram scale, and how are they mitigated?

- Methodological Answer :

- Byproduct Accumulation : Optimize catalyst loading (e.g., Pd(OAc) at 5 mol%) and stirring efficiency.

- Purification : Switch from column chromatography to fractional distillation for larger batches.

- Safety : Implement exothermic reaction monitoring (e.g., in situ FTIR) to prevent thermal runaway .

Contradictory Data Analysis

Q. How to address discrepancies in reported stability data under varying pH conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.